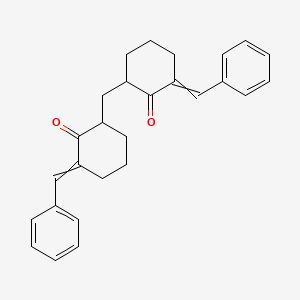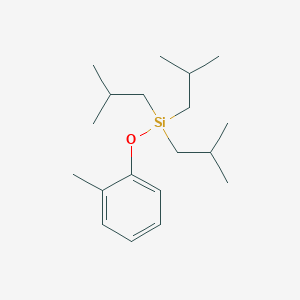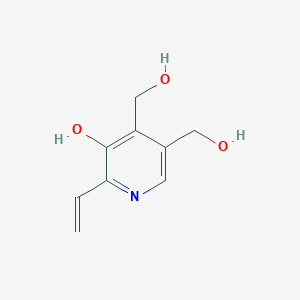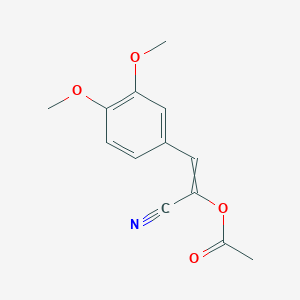
2,2'-Methylenebis(6-benzylidenecyclohexan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) is an organic compound that belongs to the class of bisphenols This compound is characterized by the presence of two benzylidene groups attached to a cyclohexanone ring, connected by a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) typically involves the condensation of benzylidene cyclohexanone derivatives with formaldehyde under basic conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide, at elevated temperatures. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzylidene groups to benzyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Benzyl derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A phenolic antioxidant used in rubber and plastic industries.
2-Benzylidenecyclohexanone: A related compound with similar structural features but different chemical properties.
Uniqueness
2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
57754-24-2 |
|---|---|
Formule moléculaire |
C27H28O2 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
2-benzylidene-6-[(3-benzylidene-2-oxocyclohexyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C27H28O2/c28-26-22(17-20-9-3-1-4-10-20)13-7-15-24(26)19-25-16-8-14-23(27(25)29)18-21-11-5-2-6-12-21/h1-6,9-12,17-18,24-25H,7-8,13-16,19H2 |
Clé InChI |
KWTLWIDQDYVKPM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C(=CC2=CC=CC=C2)C1)CC3CCCC(=CC4=CC=CC=C4)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)










